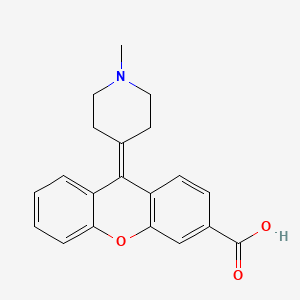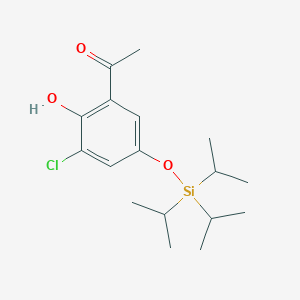
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and triisopropylsilanyloxy group attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the protection of the hydroxy group on the phenyl ring using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the chloro group via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triisopropylsilanyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-tert-butylphenyl)ethanone
Uniqueness
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is unique due to the presence of the triisopropylsilanyloxy group, which imparts distinct physicochemical properties such as increased steric bulk and lipophilicity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Eigenschaften
CAS-Nummer |
796119-13-6 |
|---|---|
Molekularformel |
C17H27ClO3Si |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
1-[3-chloro-2-hydroxy-5-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27ClO3Si/c1-10(2)22(11(3)4,12(5)6)21-14-8-15(13(7)19)17(20)16(18)9-14/h8-12,20H,1-7H3 |
InChI-Schlüssel |
IXYQLYXGBSZZOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Cl)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


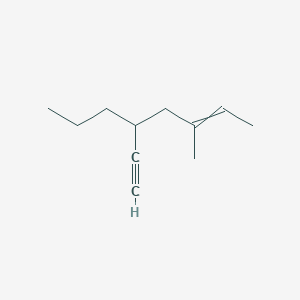





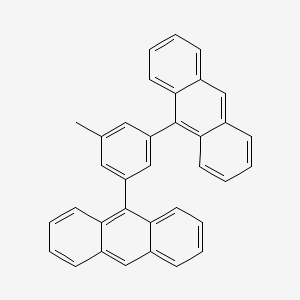

![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
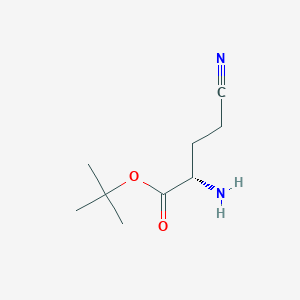
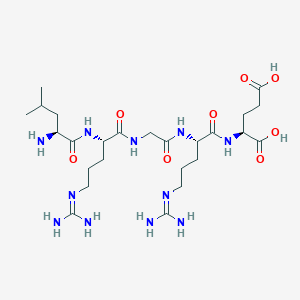
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)

